5-chloro-1-(2-thienyl)pentan-1-one
Overview
Description
5-chloro-1-(2-thienyl)pentan-1-one, also known as Clonazolam, is a chemical compound that belongs to the class of benzodiazepines. Clonazolam is a potent sedative and anxiolytic drug that is used for research purposes. It is a derivative of the FDA-approved drug clonazepam, which is used for the treatment of epilepsy and anxiety disorders. Clonazolam is not approved for human consumption and is only available for scientific research purposes.
Mechanism of Action
5-chloro-1-(2-thienyl)pentan-1-one acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA, which leads to a decrease in the activity of neurons and a reduction in anxiety and stress. This compound also has sedative effects, which make it useful for the treatment of sleep disorders.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It causes muscle relaxation, sedation, and a decrease in anxiety and stress. It also has anticonvulsant properties, which make it useful for the treatment of epilepsy. This compound can cause drowsiness, dizziness, and impaired coordination, which can be dangerous if used improperly.
Advantages and Limitations for Lab Experiments
5-chloro-1-(2-thienyl)pentan-1-one has several advantages for laboratory experiments. It is a potent benzodiazepine that can be used in very small quantities, which makes it cost-effective and efficient for research purposes. It also has a long half-life, which allows for the study of its effects over an extended period of time. However, this compound is not approved for human consumption and can be dangerous if not handled properly. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the study of 5-chloro-1-(2-thienyl)pentan-1-one. One area of research is the development of new benzodiazepines with improved therapeutic properties. Another area of research is the study of the interactions between benzodiazepines and other drugs, such as opioids and alcohol. Additionally, the potential use of benzodiazepines in the treatment of psychiatric disorders, such as depression and post-traumatic stress disorder, is an area of ongoing research.
Scientific Research Applications
5-chloro-1-(2-thienyl)pentan-1-one is primarily used for scientific research purposes, particularly in the field of neuroscience. It is used to study the effects of benzodiazepines on the central nervous system and to explore the potential therapeutic applications of these compounds. This compound is also used to study the mechanisms of action of benzodiazepines and their interactions with other drugs.
Properties
IUPAC Name |
5-chloro-1-thiophen-2-ylpentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-6-2-1-4-8(11)9-5-3-7-12-9/h3,5,7H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWQQQVERMVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406733 | |
Record name | 5-Chloro-1-(2-thienyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-36-7 | |
Record name | 5-Chloro-1-(2-thienyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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